An In-Depth Technical Guide to 6-Methoxy-1-naphthaldehyde (CAS 3597-42-0)
An In-Depth Technical Guide to 6-Methoxy-1-naphthaldehyde (CAS 3597-42-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methoxy-1-naphthaldehyde (CAS 3597-42-0), a key aromatic aldehyde and valuable intermediate in organic synthesis. This document delves into the compound's chemical identity, physicochemical properties, plausible synthetic routes, and characteristic reactivity. Furthermore, it highlights its significance as a building block in medicinal chemistry and materials science, while also providing critical information on safety and handling. This guide is intended to serve as a foundational resource for researchers leveraging this compound in complex synthetic applications and novel molecular design.
Introduction and Chemical Identity
6-Methoxy-1-naphthaldehyde, a substituted naphthalene derivative, is a bifunctional organic molecule featuring a reactive aldehyde group and a methoxy-activated aromatic system. The strategic placement of the electron-donating methoxy group at the 6-position and the electron-withdrawing aldehyde at the 1-position imparts a unique electronic profile, making it a versatile precursor in various chemical transformations. Its rigid bicyclic core is a common scaffold in the design of pharmacologically active agents and functional materials.
Key Identifiers:
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IUPAC Name: 6-methoxynaphthalene-1-carbaldehyde[1]
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CAS Number: 3597-42-0[1]
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Canonical SMILES: COC1=CC2=C(C=C1)C(=CC=C2)C=O[1]
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InChI Key: RQSRLHYBIGCTIS-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 6-Methoxy-1-naphthaldehyde are crucial for its handling, reaction setup, and purification. While exhaustive experimental data is not widely published, computed properties from reliable databases provide a strong predictive foundation.
Table 1: Physicochemical Properties of 6-Methoxy-1-naphthaldehyde
| Property | Value | Source |
| Molecular Weight | 186.21 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | - |
| XLogP3-AA | 2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Spectroscopic Profile: While specific spectra for 6-Methoxy-1-naphthaldehyde are not readily available in public repositories, its structure allows for predictable spectroscopic characteristics:
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¹H NMR: Protons on the naphthalene ring would appear in the aromatic region (δ 7.0-9.0 ppm). The aldehyde proton would be significantly downfield (δ 9.5-10.5 ppm), and the methoxy group protons would be a sharp singlet around δ 3.9-4.1 ppm.
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¹³C NMR: The carbonyl carbon of the aldehyde would be a key signal in the range of δ 190-200 ppm. Aromatic carbons would resonate between δ 110-160 ppm, with the methoxy carbon appearing around δ 55-60 ppm.
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IR Spectroscopy: Expect strong characteristic peaks for the C=O stretch of the aromatic aldehyde (approx. 1690-1715 cm⁻¹) and C-O stretching from the methoxy group (approx. 1250 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 186.0681 (exact mass).
Synthesis and Purification
The synthesis of 6-Methoxy-1-naphthaldehyde is not as commonly documented as its 2-aldehyde isomer. However, a logical and effective approach involves the formylation of 2-methoxynaphthalene. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation.
Causality in Synthesis: The choice of the Vilsmeier-Haack reaction is predicated on its efficacy in formylating electron-rich aromatic systems. The methoxy group on the naphthalene ring activates it towards electrophilic substitution. The regioselectivity, favoring the 1-position (an ortho position to the activating methoxy group), is a common outcome in the electrophilic substitution of 2-substituted naphthalenes.
Caption: Vilsmeier-Haack synthesis workflow for 6-Methoxy-1-naphthaldehyde.
Step-by-Step Protocol (Vilsmeier-Haack Reaction):
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Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool dimethylformamide (DMF) to 0°C in an ice bath.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The formation of the electrophilic Vilsmeier reagent ([CHCl=N(CH₃)₂]⁺) is exothermic and must be controlled.
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Substrate Addition: After the Vilsmeier reagent has formed, add a solution of 2-methoxynaphthalene in a suitable solvent (e.g., DMF or a chlorinated solvent) dropwise, maintaining the low temperature.
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Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to ~60-80°C for several hours until TLC analysis indicates the consumption of the starting material.
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Workup: Cool the reaction mixture and pour it carefully onto crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde product. Basify the aqueous solution (e.g., with NaOH) to neutralize the acid.
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Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure 6-Methoxy-1-naphthaldehyde.
Chemical Reactivity and Key Transformations
The chemistry of 6-Methoxy-1-naphthaldehyde is dominated by two features: the aldehyde functional group and the electron-rich naphthalene ring.
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Aldehyde Reactions: The aldehyde group is susceptible to nucleophilic attack and can undergo a wide array of transformations, including:
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Oxidation: Can be easily oxidized to the corresponding 6-methoxy-1-naphthoic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent.
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Reduction: Can be reduced to 6-methoxy-1-naphthalenemethanol using mild reducing agents like sodium borohydride (NaBH₄).
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Condensation Reactions: Readily participates in Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to form C=C double bonds, which is a cornerstone of its use in synthesizing complex molecules.
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Aromatic Ring Reactions: The methoxy group activates the ring, but the aldehyde group is deactivating. Electrophilic substitution would likely occur on the ring not containing the aldehyde, at positions ortho or para to the methoxy group.
Caption: Knoevenagel condensation reaction of 6-Methoxy-1-naphthaldehyde.
Applications in Research and Development
The naphthalene scaffold is a privileged structure in medicinal chemistry due to its ability to mimic phenyl rings while offering a larger surface area for potential protein-ligand interactions.[3]
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Medicinal Chemistry: 6-Methoxy-1-naphthaldehyde serves as a precursor for synthesizing novel compounds with potential therapeutic activities. The aldehyde handle allows for the straightforward introduction of various side chains and heterocyclic systems, enabling the exploration of structure-activity relationships (SAR) for targets such as kinases, phosphatases, or GPCRs.
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Materials Science: As a derivative of naphthalene, this compound can be used to synthesize fluorescent probes and dyes. The extended π-system of the naphthalene core, when further conjugated through reactions at the aldehyde position, can lead to molecules with interesting photophysical properties for use in organic light-emitting diodes (OLEDs) or as chemosensors.
Safety, Handling, and Storage
As a research chemical, 6-Methoxy-1-naphthaldehyde must be handled with appropriate care in a laboratory setting.
GHS Hazard Classification: [1]
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Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
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Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
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Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
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Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE):
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Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][5]
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Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5]
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Avoid contact with skin, eyes, and clothing.[5] In case of contact, flush the affected area with copious amounts of water.[5]
Storage:
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Store in a tightly sealed container.
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Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methoxy-1-naphthaldehyde, 99%. Retrieved February 5, 2026, from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Naphthaldehyde, 95%. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12843040, 6-Methoxynaphthalene-1-carbaldehyde. Retrieved February 5, 2026, from [Link].
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Reagentia. (n.d.). 6-Methoxy-1-naphthaldehyde (1 x 250 mg). Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76991, 6-Methoxy-2-naphthaldehyde. Retrieved February 5, 2026, from [Link].
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79352, 2-Methoxy-1-naphthaldehyde. Retrieved February 5, 2026, from [Link].
- Google Patents. (n.d.). CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.
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Oriprobe. (2014). Synthesis of 6-Methoxy-2-naphthaldehyde. Retrieved February 5, 2026, from [Link]
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Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene. Retrieved February 5, 2026, from [Link]
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Home Sunshine Pharma. (n.d.). 6-methoxynaphthalene-2-carbaldehyde CAS NO:3453-33-6. Retrieved February 5, 2026, from [Link]
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ResearchGate. (2021). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved February 5, 2026, from [Link]
